5-(3-Acetylphenyl)-picolinic acid
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Overview
Description
5-(3-Acetylphenyl)-picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)-picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-acetylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of picolinic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylphenyl)-picolinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)-picolinic acid.
Reduction: 5-(3-Hydroxyphenyl)-picolinic acid.
Substitution: 5-(3-Nitrophenyl)-picolinic acid, 5-(3-Chlorophenyl)-picolinic acid, etc.
Scientific Research Applications
5-(3-Acetylphenyl)-picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-picolinic acid involves its interaction with specific molecular targets. The picolinic acid moiety can chelate metal ions, making it useful in coordination chemistry. The acetylphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methylphenyl)-picolinic acid
- 5-(3-Chlorophenyl)-picolinic acid
- 5-(3-Nitrophenyl)-picolinic acid
Uniqueness
5-(3-Acetylphenyl)-picolinic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. The acetyl group can undergo various transformations, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
5-(3-acetylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPBHRIVVWWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679310 |
Source
|
Record name | 5-(3-Acetylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-32-7 |
Source
|
Record name | 5-(3-Acetylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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